![molecular formula C22H21ClN4O B7713261 3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)
3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic molecule. It contains a pyrazolo[3,4-b]quinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline .
Synthesis Analysis
While specific synthesis methods for this exact compound are not available in the search results, there are general methods for synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[3,4-b]pyridine derivatives can be synthesized from a variety of starting materials and through various reaction pathways .Mecanismo De Acción
The mechanism of action of 3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This inhibition leads to the induction of cell death in cancer cells, making the compound a potential candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent activity against certain types of cancer cells, including breast, lung, and colon cancer cells. The compound has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease, making it a potential therapeutic agent for this disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments include its potent activity against cancer cells and its potential use as a therapeutic agent for Alzheimer's disease. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
For the study of 3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide include the development of more potent and selective derivatives of the compound for use as anticancer drugs. Additionally, the compound could be further studied for its potential use as a therapeutic agent for other diseases, such as Parkinson's disease. Finally, the mechanisms of action of the compound could be further elucidated to better understand how it induces cell death in cancer cells and exhibits neuroprotective effects in animal models of Alzheimer's disease.
Métodos De Síntesis
The synthesis method of 3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 3-chlorobenzoic acid with isobutylamine in the presence of thionyl chloride to form 3-chloro-N-isobutylbenzamide. The resulting compound is then reacted with 7-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of a coupling agent to form the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. The compound has been shown to exhibit potent activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, the compound has been studied for its potential use as a therapeutic agent for other diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-chloro-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-13(2)12-27-21-18(11-15-8-7-14(3)9-19(15)24-21)20(26-27)25-22(28)16-5-4-6-17(23)10-16/h4-11,13H,12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEATGVXYIJVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

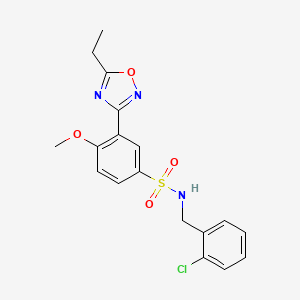


![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)
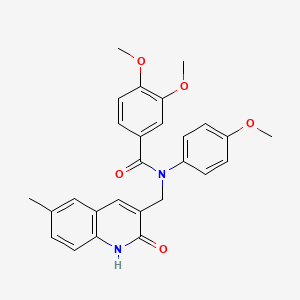

![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
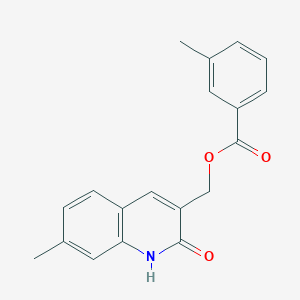



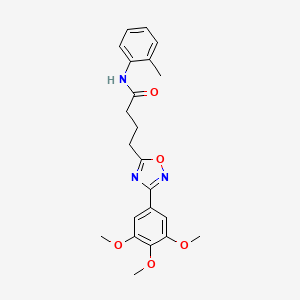
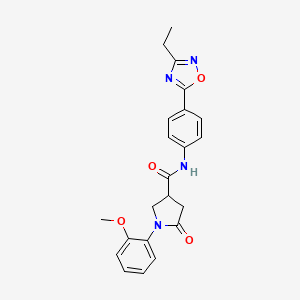
![N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7713286.png)